{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride is an organophosphorus compound known for its reactivity and potential applications in various fields. This compound is characterized by the presence of chlorocarbonyl, amino, and phosphonic dichloride groups, making it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Chlorocarbonyl)amino]methyl}phosphonic dichloride typically involves the reaction of chlorocarbonyl compounds with aminomethylphosphonic dichloride under controlled conditions. One common method involves the use of thionyl chloride as a chlorinating agent, which facilitates the formation of the dichloride groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the dichloride groups to other functional groups.
Substitution: The compound readily participates in substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thionyl chloride, sulfuryl chloride, and various amines. Reaction conditions such as temperature, solvent, and the presence of catalysts are crucial for the success of these reactions.
Major Products Formed
The major products formed from reactions involving this compound include phosphonic acids, phosphonates, and various substituted derivatives. These products have significant applications in different fields.
Scientific Research Applications
{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonic derivatives.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[(Chlorocarbonyl)amino]methyl}phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with. In biochemical applications, it may interact with enzymes or other biomolecules, altering their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {[(Chlorocarbonyl)amino]methyl}phosphonic dichloride include:
Methylphosphonyl dichloride: Known for its use in the synthesis of organophosphorus compounds.
Trifluorotoluene: Used as a solvent and intermediate in organic synthesis.
Pyrazole derivatives: Extensively studied for their biological activities and synthetic applications.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which provides versatility in chemical reactions and a wide range of applications. Its ability to undergo multiple types of reactions makes it a valuable reagent in both research and industrial settings.
Properties
CAS No. |
62679-47-4 |
---|---|
Molecular Formula |
C2H3Cl3NO2P |
Molecular Weight |
210.38 g/mol |
IUPAC Name |
N-(dichlorophosphorylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C2H3Cl3NO2P/c3-2(7)6-1-9(4,5)8/h1H2,(H,6,7) |
InChI Key |
WYIAUWXHWLKGFO-UHFFFAOYSA-N |
Canonical SMILES |
C(NC(=O)Cl)P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.